
4-(2-Methoxyphenyl)morpholine
Overview
Description
4-(2-Methoxyphenyl)morpholine is an organic compound that belongs to the class of morpholine derivatives Morpholine is a six-membered heterocyclic compound containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyphenyl)morpholine typically involves the reaction of 2-methoxyaniline with epichlorohydrin, followed by cyclization with morpholine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures high yields and purity of the final product. Industrial methods may also involve the use of catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methoxyphenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature to mild heating.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, low temperatures.
Substitution: Sodium hydride, alkyl halides, dimethylformamide as solvent, elevated temperatures.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis:
4-(2-Methoxyphenyl)morpholine serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in the preparation of pharmaceuticals and other bioactive compounds, enhancing the efficiency of synthetic pathways.
Mechanism of Action:
The compound can act as an inhibitor of enzymes such as monoamine oxidase, which regulates neurotransmitter levels in the brain. This inhibition can lead to therapeutic effects for neurological disorders by modulating neurotransmitter concentrations.
Biological Applications
Antimicrobial and Antifungal Properties:
Research indicates that this compound exhibits potential antimicrobial and antifungal activities. Studies have shown that it can inhibit the growth of various microbial strains, making it a candidate for developing new antimicrobial agents.
Therapeutic Potential:
The compound is being investigated for its therapeutic properties, particularly in treating neurological disorders. Its structural features may enhance its ability to cross biological membranes, thus improving its efficacy as a drug precursor .
Medical Research
Drug Development:
this compound is explored for its role in developing drugs targeting central nervous system (CNS) disorders. Morpholine derivatives are known to enhance pharmacokinetic profiles and bioavailability, making them suitable candidates for CNS drug discovery .
Case Study Insights:
In a study focusing on morpholine-containing compounds, several derivatives were synthesized and evaluated for their cytotoxic potential against cancer cell lines such as A549 and MCF-7. The findings suggest that modifications to the morpholine structure can significantly impact biological activity, highlighting the importance of this compound in anticancer research .
Industrial Applications
Specialty Chemicals:
In industrial settings, this compound is used in producing specialty chemicals, including polymers and resins. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics .
Agrochemical Formulations:
This compound is also utilized in formulating agrochemicals, where it acts as a stabilizer or enhancer for pesticides. This application not only improves the effectiveness of pest control but also minimizes environmental impact .
Data Table: Applications Overview
Field | Application | Notes |
---|---|---|
Chemistry | Intermediate in organic synthesis | Key role in synthesizing pharmaceuticals |
Biology | Antimicrobial and antifungal properties | Potential candidate for new antimicrobial agents |
Medicine | Drug development for CNS disorders | Enhances pharmacokinetics and bioavailability |
Industry | Production of specialty chemicals | Used in polymers and resins |
Agrochemicals | Stabilizer/enhancer for pesticides | Improves effectiveness while minimizing environmental impact |
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as monoamine oxidase, which plays a role in the regulation of neurotransmitter levels in the brain. By inhibiting this enzyme, this compound can modulate the levels of neurotransmitters, potentially leading to therapeutic effects in the treatment of neurological disorders.
Comparison with Similar Compounds
4-(2-Hydroxyphenyl)morpholine: Similar structure but with a hydroxyl group instead of a methoxy group.
4-(2-Chlorophenyl)morpholine: Contains a chlorine atom instead of a methoxy group.
4-(2-Methylphenyl)morpholine: Features a methyl group in place of the methoxy group.
Comparison: 4-(2-Methoxyphenyl)morpholine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with molecular targets. This makes this compound a valuable compound for further research and development in various scientific fields.
Biological Activity
4-(2-Methoxyphenyl)morpholine is a compound that has garnered interest in the field of pharmacology due to its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, including its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound, with the chemical formula CHNO, consists of a morpholine ring substituted with a 2-methoxyphenyl group. This unique structure contributes to its biological activity by influencing interactions with various biological targets.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities:
- Analgesic Effects : Preliminary studies suggest that this compound may possess analgesic properties. It was evaluated using the acetic acid writhing test in mice, demonstrating significant pain-relieving effects compared to control groups .
- Anti-inflammatory Activity : The compound has also shown potential anti-inflammatory effects. In tests involving carrageenan-induced edema in rats, it exhibited a reduction in inflammation markers, indicating its therapeutic potential in inflammatory conditions .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the molecular structure of this compound can enhance its biological activity. For instance:
- Substituent Variations : Variations in the substituents on the morpholine ring have been explored to optimize potency and selectivity. Compounds with different alkyl or aryl groups attached to the morpholine have been synthesized and tested for their pharmacological profiles .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Analgesic Activity : In a study published in PubMed, researchers conducted experiments using various doses of this compound in mice. The results indicated a dose-dependent analgesic effect, suggesting that higher concentrations lead to more significant pain relief .
- Anti-inflammatory Assessment : Another research effort focused on evaluating the anti-inflammatory properties of this compound through established animal models. The findings revealed that it significantly reduced paw edema in rats, highlighting its potential as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
Activity | Test Model | Effect Observed |
---|---|---|
Analgesic | Acetic acid writhing test (mice) | Significant pain relief |
Anti-inflammatory | Carrageenan-induced edema (rats) | Reduction in inflammation |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 4-(2-Methoxyphenyl)morpholine, and how can purity be ensured?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, Grignard reagents (e.g., 2-methoxyphenylmagnesium bromide) react with morpholine derivatives, followed by flash column chromatography for purification . Key steps include:
- Reagent stoichiometry : Maintain a 1:1 molar ratio of aryl halide to morpholine.
- Purification : Use silica gel chromatography with dichloromethane/methanol gradients (e.g., 95:5 v/v) to isolate the product.
- Purity validation : Confirm via melting point analysis (e.g., 85–86°C for 4-[(2-methoxyphenyl)sulfonyl]morpholine) and NMR (δ 3.7–3.9 ppm for methoxy protons) .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
- 1H/13C NMR : Identifies substituent positions (e.g., methoxy groups at δ ~3.8 ppm; morpholine ring protons at δ 2.5–3.5 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]+ calcd. 352.1907, found 352.1915 for a morpholine-alkyne derivative) .
- X-ray crystallography : Resolves stereochemistry and confirms chair conformation of the morpholine ring (θ = 7.0° for puckering parameters) .
Q. How should this compound be stored to maintain stability?
- Storage : Keep at RT in airtight containers under inert gas (N2/Ar) to prevent oxidation.
- Decomposition risks : Avoid prolonged exposure to light or moisture, which can hydrolyze the methoxy group .
Advanced Research Questions
Q. How can reaction yields be optimized for morpholine derivatives with bulky aryl substituents?
- Catalyst selection : Use Cu(I) complexes (e.g., pyrrole-bridged ligands) to enhance regioselectivity in tandem hydroamination-alkynylation reactions, achieving yields up to 90% .
- Solvent effects : Polar aprotic solvents (e.g., THF) improve solubility of intermediates.
- Temperature control : Reactions at 0–5°C minimize side-product formation in Grignard additions .
Q. What strategies resolve contradictions in biological activity data for morpholine analogs?
- Structure-activity relationship (SAR) studies : Synthesize analogs with varying substituents (e.g., chloro, methyl) on the phenyl ring and test inhibitory effects on enzymes like CYP2A13. For example, 4-(2-chlorobenzyl)morpholine showed higher potency than non-halogenated analogs .
- Dose-response assays : Use IC50 values to compare efficacy across analogs and validate with orthogonal assays (e.g., fluorescence-based enzymatic inhibition) .
Q. How can computational modeling predict the conformational stability of this compound?
- DFT calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to compare with experimental XRD data (e.g., dihedral angles between morpholine and aryl rings) .
- Molecular docking : Simulate binding interactions with target proteins (e.g., cannabinoid receptors) to guide analog design .
Q. What methods address low yields in sulfonylation reactions of morpholine derivatives?
Properties
IUPAC Name |
4-(2-methoxyphenyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-11-5-3-2-4-10(11)12-6-8-14-9-7-12/h2-5H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLNKDLFYDLRAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443034 | |
Record name | 4-(2-methoxyphenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27347-13-3 | |
Record name | 4-(2-methoxyphenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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